REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=[O:2].CC#N.O.F[C:18](F)(F)[C:19]([OH:21])=O.[O:24]1[CH2:28]C[CH2:26][CH2:25]1>>[CH3:28][O:24][C:25]1[CH:26]=[CH:18][C:19]2[O:21][C:1](=[O:2])[NH:8][C:12]=2[CH:11]=1 |f:1.2|
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Name
|
2-amino-4-(methyloxy)phenol, HCl salt
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to reflux for another 2.5 hours, before it
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature before all volatiles
|
Type
|
CUSTOM
|
Details
|
were removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The crude residue was dissolved in 100 mL of ethyl ether
|
Type
|
WASH
|
Details
|
washed with water (3×30 mL) and brine (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(NC(O2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.7 mmol | |
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |